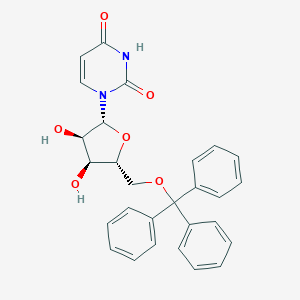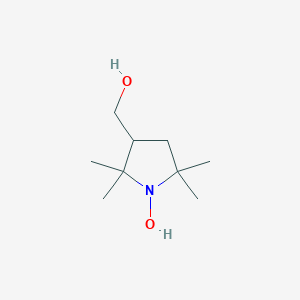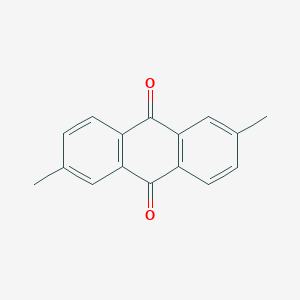
Neoaureothin
Overview
Description
Neoaureothin is a bacterial metabolite that has been found in Streptomyces . It acts as an androgen receptor (AR) antagonist that inhibits the binding of dihydrotestosterone (DHT) to ARs and inhibits DHT-induced expression of prostate-specific antigen in LNCaP cells .
Molecular Structure Analysis
The molecular formula of Neoaureothin is C28H31NO6 . It has a formula weight of 477.6 . The InChI code is InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-/t25-/m1/s1 .
Physical And Chemical Properties Analysis
Neoaureothin is a solid with a boiling point of 660.7°C at 760 mmHg . It has a melting point of 105-106°C and a density of 1.2 g/cm3 . It is soluble in DMF, DMSO, Ethanol, and Methanol .
Scientific Research Applications
Antifungal Applications
Neoaureothin, along with aureothin, is used as an antifungal agent. The production of these compounds is achieved through the morphing of modular PKSs inspired by recombination processes that lead to structural diversity in nature .
HIV Inhibition
Neoaureothin has been identified as a potent hit by anti-HIV screening of an extensive natural compound collection . A structurally diverse group of Aureothin-derivatives was synthesized, leading to the identification of a lead compound superior to Aureothin that combines strong anti-HIV activity, photostability, and improved cell safety .
Blocking HIV RNA Accumulation
The lead compound derived from Neoaureothin inhibits de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode the structural components of virions and include viral genomic RNAs . This mode of action is different from those of all current clinical drugs .
Modulating Cellular Pathways Linked to HIV Infection
Proteomic analysis indicated that the lead compound does not affect global protein expression in primary blood cells and may modulate cellular pathways linked to HIV infection .
Inhibition of Multiple HIV Genotypes
The lead compound inhibits multiple HIV genotypes, including HIV-type 1 and 2, and synergistically inhibits HIV in combination with clinical reverse transcriptase and integrase inhibitors . This suggests that it represents a promising new class of HIV inhibitors that will facilitate the identification of new virus-host interactions exploitable for antiviral attack and holds promise for further drug development .
Mechanism of Action
Target of Action
It is known that neoaureothin is a product of polyketide synthases (pkss), which play eminent roles in the development of medicines .
Biochemical Pathways
Neoaureothin is involved in the aureothin and neoaureothin pathways. In both cases, the module architecture breaks with the principle of colinearity, as individual PKS modules are used in an iterative fashion . This iterative function of the first module in the neoaureothin pathway was confirmed by a successful cross-complementation .
Result of Action
It is known that neoaureothin has antibacterial effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds like neoaureothin . These factors can include physical barriers, complex topography, and environmental heterogeneity, which can significantly reduce the dispersal of organisms
Safety and Hazards
Future Directions
Future research could focus on the evolution-guided morphing of modular PKSs inspired by recombination processes that lead to structural diversity in nature . This could guide future engineering approaches . Additionally, the design of several truncated variants of the PKS to use them in the context of artificial assembly lines for aureothin and homoaureothin could provide valuable insights into chain length control .
properties
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQJAGBLBAMJ-MFGUEIBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)\C)\C)/CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
CAS RN |
28900-27-8 | |
| Record name | Neoaureothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028900278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is neoaureothin biosynthesized?
A1: Neoaureothin biosynthesis is orchestrated by a type I polyketide synthase (PKS) system encoded by the nor gene cluster [, ]. This modular assembly line utilizes p-nitrobenzoate and malonyl-CoA as building blocks. Interestingly, the nor PKS exhibits non-colinearity, meaning that individual modules are used iteratively, deviating from the typical assembly line process []. This unusual characteristic makes neoaureothin biosynthesis an intriguing subject for studying PKS evolution.
Q2: Can you elaborate on the non-colinearity of the neoaureothin PKS?
A2: Research suggests that the first module in the neoaureothin pathway, NorA, functions iteratively []. This means it participates in multiple rounds of chain extension, adding more than one unit to the growing polyketide chain. This iterative function was experimentally confirmed through cross-complementation studies []. Furthermore, research on the related aureothin PKS, which shares a common evolutionary origin with the neoaureothin system, has revealed an unprecedented scenario where an acyltransferase (AT) domain iteratively loads an extender unit onto both its cognate acyl carrier protein (ACP) and the downstream ACP []. This aberrant behavior highlights the unique and complex mechanisms at play in these non-colinear PKS systems.
Q3: What are the potential applications of neoaureothin?
A4: Neoaureothin exhibits promising biological activities. It demonstrates potent antiproliferative activity against various cancer cell lines, highlighting its potential as a lead compound for anticancer drug development [, ]. Additionally, neoaureothin displays antifungal properties, suggesting possible applications in treating fungal infections [].
Q4: How can the production of neoaureothin be improved?
A5: Researchers have explored metabolic engineering approaches to enhance neoaureothin production. One successful strategy involves utilizing a quorum sensing (QS)-based system to enhance the precursor supply for polyketide production in Streptomyces coelicolor []. This QS-based metabolic engineering approach led to a 4-fold increase in neoaureothin production without negatively affecting cell growth []. This highlights the potential of employing engineered microbial systems for the industrial-scale production of valuable polyketides like neoaureothin.
Q5: Are there any known challenges in producing neoaureothin?
A6: One challenge lies in the complexity of the neoaureothin PKS system. Its non-colinear nature, while fascinating from a scientific perspective, poses challenges in predicting and manipulating its biosynthetic output [, ]. Understanding the factors governing module iteration and substrate specificity is crucial for engineering these systems to produce novel analogs with improved pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)
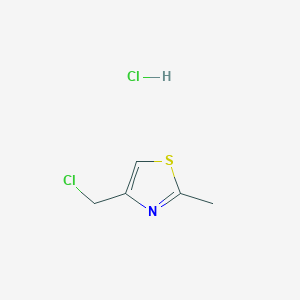
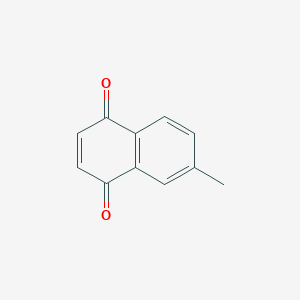
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)


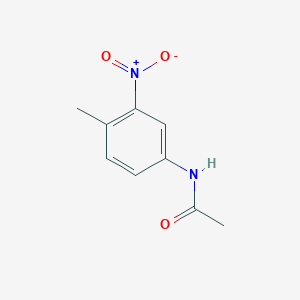
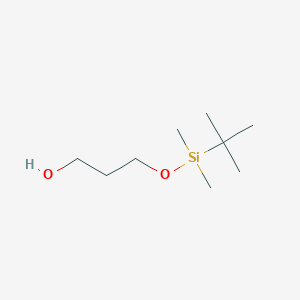
![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)
